

# Introduction: The Strategic Importance of a Versatile Heterocycle

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
CAS No.:	1015610-31-7
Cat. No.:	B1593287

[Get Quote](#)

**4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine**, also known as 4-chloro-5-iodo-7-azaindole, is a di-halogenated heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This unique structural feature makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.[1] The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-recognized "privileged scaffold" in drug discovery, mimicking the purine structure of ATP and thus serving as an excellent starting point for the design of kinase inhibitors.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** for researchers, scientists, and professionals in drug development.

## Physicochemical and Structural Properties

The utility of **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** in a laboratory setting is defined by its fundamental physicochemical properties. A summary of these characteristics is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClIN <sub>2</sub>	[3][4]
Molecular Weight	278.48 g/mol	[3][4]
CAS Number	1015610-31-7	[3]
Appearance	Solid	
Solubility	Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.	[5]
Stability	Stable under normal storage conditions, but sensitive to strong acids and bases.	[5]

The molecule's structure, featuring a fused pyrrole and pyridine ring, is endowed with distinct electronic properties. The chlorine atom at the 4-position acts as an electron-withdrawing group, enhancing the electrophilicity of the pyridine ring.[5] The iodine atom at the 5-position, being a larger and more polarizable halogen, is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility.

## Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** and its subsequent reactions are central to its application in medicinal chemistry.

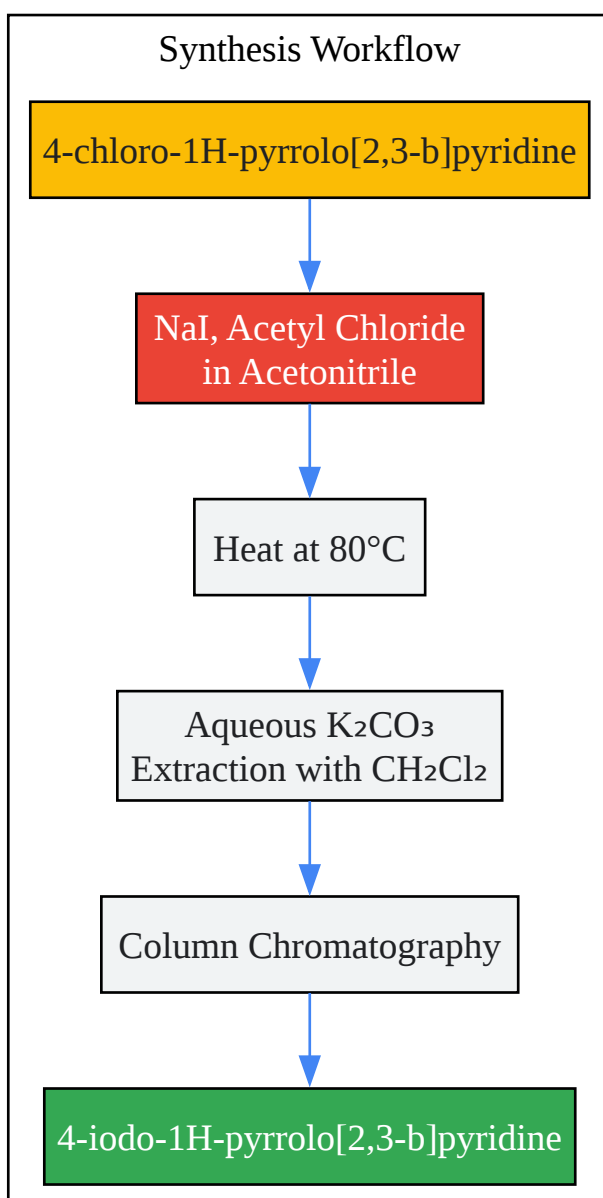
### Synthetic Pathways

The synthesis of the 7-azaindole core is a well-established field in organic chemistry, with various methods available.[6][7] A common route to **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** involves the halogenation of a pre-formed 4-chloro-7-azaindole precursor. A representative synthetic protocol is outlined below.

Protocol: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes a Finkelstein-type reaction to introduce the iodine atom.

- **Reaction Setup:** To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in acetonitrile, add sodium iodide (NaI).
- **Activation:** Slowly add acetyl chloride to the mixture. The in-situ formation of acetyl iodide is a key step in this transformation.
- **Reaction Conditions:** Heat the reaction mixture at 80°C for an extended period (e.g., 4 days).  
[8]
- **Workup:** After cooling, remove the solvent under reduced pressure. Add an aqueous solution of potassium carbonate ( $K_2CO_3$ ) and extract the product with a suitable organic solvent like dichloromethane ( $CH_2Cl_2$ ).  
[8]
- **Purification:** Wash the combined organic layers with aqueous sodium bisulfite and brine, then dry over anhydrous sodium sulfate.  
[8] The crude product can be further purified by column chromatography or recrystallization to yield the desired 4-iodo-1H-pyrrolo[2,3-b]pyridine.  
[8]



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of an iodinated azaindole.

## Reactivity and Synthetic Utility

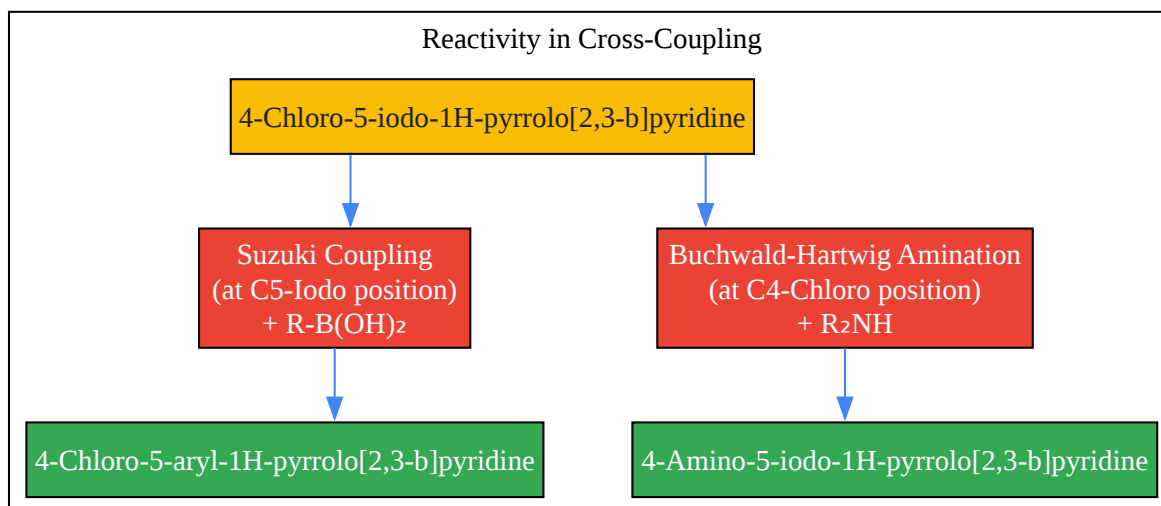
The true power of **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** lies in its differential reactivity, which allows for selective functionalization at the C4 and C5 positions. It is frequently employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build more complex molecular scaffolds.<sup>[1]</sup>

- Suzuki Coupling: The iodine at the C5 position is typically more reactive towards palladium-catalyzed Suzuki coupling with boronic acids, allowing for the introduction of aryl or heteroaryl substituents at this position.
- Buchwald-Hartwig Amination: The chlorine at the C4 position can undergo nucleophilic aromatic substitution ( $S_NAr$ ) or be subjected to Buchwald-Hartwig amination to install various amine functionalities.

#### Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki coupling at the C2 position of a related 4-chloro-2-iodo-7-azaindole, which illustrates the principles applicable to the C5 iodo position of the title compound.

- Reaction Setup: In a reaction vessel, combine the 4-chloro-iodo-7-azaindole derivative, a phenylboronic acid, a palladium catalyst (e.g.,  $Pd_2(dba)_3$ ), and a base (e.g.,  $K_2CO_3$ ).[\[9\]](#)
- Solvent: Add a degassed mixture of 1,4-dioxane and water.[\[9\]](#)
- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 100°C for a specified time (e.g., 30 minutes).[\[9\]](#)
- Workup: After cooling, remove the solvent and partition the residue between ethyl acetate and water.[\[9\]](#)
- Purification: Separate the organic layer, wash with brine, dry, and concentrate. The final product is then purified by silica-gel column chromatography.[\[9\]](#)



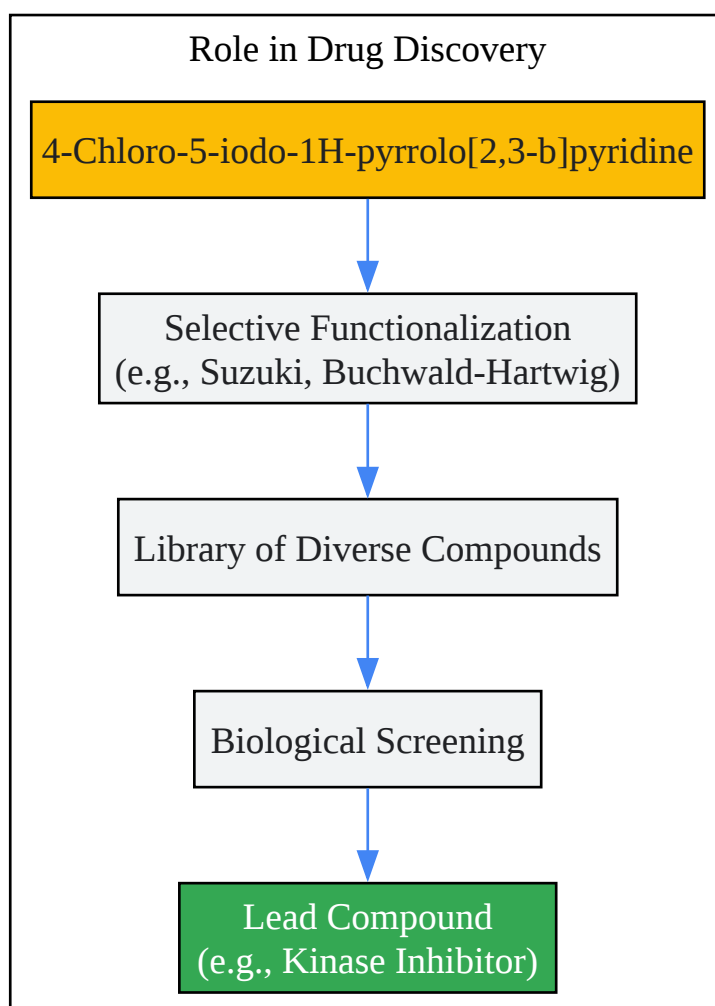
[Click to download full resolution via product page](#)

Caption: Differential reactivity in cross-coupling reactions.

## Applications in Drug Discovery and Beyond

The primary application of **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** is as a key intermediate in the synthesis of pharmacologically active compounds.[1]

- **Kinase Inhibitors:** The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[1][5] By functionalizing the C4 and C5 positions, medicinal chemists can fine-tune the selectivity and potency of these inhibitors against various kinases, such as Focal Adhesion Kinase (FAK) and PI3K/mTOR.[10][11]
- **Neuroprotective and Anti-inflammatory Agents:** Research has also explored the use of this scaffold in the development of new neuroprotective and anti-inflammatory agents.[1]
- **Other Therapeutic Areas:** The versatility of the 7-azaindole core extends to the development of antiviral and antimicrobial agents.[5][12]
- **Materials Science:** The unique electronic properties of substituted 7-azaindoles also make them interesting candidates for the development of novel organic materials.[13][14]



[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in drug discovery pipelines.

## Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions must be observed when handling **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine**.

- Hazards: This compound may cause skin, eye, and respiratory irritation.[5] It is classified as harmful if swallowed.[15]
- Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

- Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong acids and bases.[\[5\]](#)[\[15\]](#)

## Conclusion

**4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine** is a testament to the power of strategic molecular design. Its di-halogenated structure provides a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. For researchers and scientists in drug discovery, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging this powerful building block to its full potential in the creation of next-generation medicines.

## References

- MySkinRecipes. **4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine**. [\[Link\]](#)
- Srin Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [\[Link\]](#)
- Google Patents. Method for synthesizing 4-chloro-pyridine.
- PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [\[Link\]](#)
- CrystEngComm (RSC Publishing). Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. [\[Link\]](#)
- Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-2-iodo. [\[Link\]](#)
- Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. [\[Link\]](#)
- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [\[Link\]](#)
- Wallis, C. J., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [\[Link\]](#)
- Heinrich, T., et al. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazo[4,5-b]pyridines as focal adhesion kinase inhibitors. PubMed. [\[Link\]](#)

- Organic Chemistry Portal. Azaindole synthesis. [[Link](#)]
- ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [[Link](#)]
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [[Link](#)]
- European Journal of Medicinal Chemistry via PubMed. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [[Link](#)]
- IntechOpen. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [[Link](#)]
- ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [[Link](#)]
- ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [[Link](#)]
- PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [[Link](#)]
- MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [[Link](#)]
- New Journal of Chemistry. Supporting Information. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 4-chloro-5-iodo-1H-pyrrolo\[2,3-b\]pyridine \[myskinrecipes.com\]](#)

- [2. Pyrrolo\[2,3-d\]Pyrimidines as Kinase Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. 4-クロロ-5-ヨード-1H-ピロロ\[2,3-b\]ピリジン AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. scbt.com \[scbt.com\]](#)
- [5. srinichem.com \[srinichem.com\]](#)
- [6. Azaindole synthesis \[organic-chemistry.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. 4-IODO-7-AZAINDOLE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [9. Synthetic Routes to 2-aryl-1H-pyrrolo\[2,3-b\]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Fragment-based discovery of new highly substituted 1H-pyrrolo\[2,3-b\]- and 3H-imidazolo\[4,5-b\]-pyridines as focal adhesion kinase inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Discovery of N-\(2-chloro-5-\(3-\(pyridin-4-yl\)-1H-pyrazolo\[3,4-b\]pyridin-5-yl\)pyridin-3-yl\)-4-fluorobenzenesulfonamide \(FD274\) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. 1H-pyrrolo\[2,3-b\]pyridine, 4-chloro-2-iodo- | Properties, Uses, Safety Data & Supplier in China \[pipzine-chem.com\]](#)
- [14. 1H-pyrrolo\[2,3-b\]pyridine, 4-chloro-3-iodo- | Chemical Properties, Uses & Safety | High Purity Supplier China \[pipzine-chem.com\]](#)
- [15. 1015610-31-7|4-Chloro-5-iodo-1H-pyrrolo\[2,3-b\]pyridine|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593287/docs#introduction-the-strategic-importance-of-a-versatile-heterocycle\]](https://www.benchchem.com/product/b1593287/docs#introduction-the-strategic-importance-of-a-versatile-heterocycle)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)